SU14813 is a small molecule identified from the same chemical library as sunitinib. [] It functions as a multitargeted receptor tyrosine kinase (RTK) inhibitor. [, , ] This class of compounds plays a critical role in scientific research, particularly in understanding and developing potential treatments for diseases like cancer.
SU14813 was synthesized during research aimed at discovering effective treatments for various malignancies. Its classification as a tyrosine kinase inhibitor positions it within a critical group of cancer therapeutics that target signaling pathways involved in tumor growth and metastasis. The molecular formula for SU14813 is for the free base form, or for its maleate salt form .
The synthesis of SU14813 involves several key steps that utilize established organic chemistry techniques. The compound features an indolin-2-one core, which is a common scaffold in antitumor agents.
The synthesis parameters include temperature control, reaction time, and solvent choice, which are critical for optimizing yield and purity .
The molecular structure of SU14813 is characterized by several functional groups that contribute to its biological activity:
The detailed structural analysis reveals that SU14813 adopts a specific three-dimensional conformation that is crucial for its interaction with tyrosine kinases .
SU14813 primarily participates in competitive inhibition reactions where it binds to the active sites of receptor tyrosine kinases, preventing their activation by endogenous ligands.
The mechanism of action for SU14813 involves the selective inhibition of multiple receptor tyrosine kinases, which play significant roles in angiogenesis and tumor progression.
SU14813 exhibits several notable physical and chemical properties:
These properties are essential for determining the formulation strategies for clinical applications .
SU14813 has potential applications in oncology due to its ability to inhibit multiple signaling pathways involved in cancer progression.
The ongoing research into SU14813 highlights its potential as a versatile agent in cancer treatment strategies, aiming at improving patient outcomes through targeted therapy approaches .
Receptor tyrosine kinases (RTKs) are transmembrane proteins that regulate critical cellular processes, including proliferation, differentiation, metabolism, and survival. In oncology, aberrant RTK signaling—driven by overexpression, mutation, or autocrine activation—is a hallmark of tumorigenesis, angiogenesis, and metastasis. Key RTKs implicated in cancer pathogenesis include:
The interconnected nature of RTK signaling networks necessitates therapeutic strategies that concurrently inhibit multiple pathways to circumvent compensatory resistance mechanisms.
Tumors co-opt multiple RTKs to sustain growth and evade single-target inhibitors. For example:
Table 1: Key RTK Targets of SU14813 and Their Oncogenic Functions
Target RTK | IC₅₀ (nM) | Primary Oncogenic Role |
---|---|---|
VEGFR1 | 2 | Angiogenesis, macrophage migration |
VEGFR2 | 50 | Endothelial proliferation, survival |
PDGFRβ | 4 | Pericyte recruitment, stroma interaction |
KIT | 15 | Tumor cell proliferation, stem cell survival |
Data compiled from biochemical assays [1] [7].
Multitargeted RTK inhibitors like SU14813 disrupt this synergistic signaling, offering broader efficacy than mono-targeted agents [2] [9].
SU14813 was identified from the same chemical library as sunitinib, a clinically validated RTK inhibitor. Both compounds share an indolin-2-one core, which facilitates binding to the ATP pocket of RTKs [2] [9]. Key structural features include:
Table 2: Structural and Functional Comparison of SU14813 and Analogues
Property | SU14813 | Sunitinib |
---|---|---|
Core structure | Indolin-2-one | Indolin-2-one |
VEGFR2 IC₅₀ | 50 nM | 10 nM |
PDGFRβ IC₅₀ | 4 nM | 10 nM |
Bioavailability | >70% (rodents) | >90% (rodents) |
Structural data from MedChemExpress and PubMed [1] [2] [9].
SU14813’s distinct substitution pattern optimizes binding to FLT3 and KIT while maintaining potent antiangiogenic activity, positioning it as a next-generation agent within its structural class [2] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7